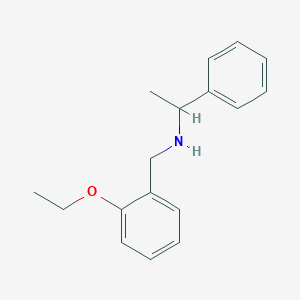
N-(2-ethoxybenzyl)-N-(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxybenzyl)-N-(1-phenylethyl)amine is a compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to the benzyl moiety and a phenylethanamine backbone Phenethylamines are known for their diverse range of biological activities, including psychoactive and stimulant effects
Preparation Methods
The synthesis of N-(2-ethoxybenzyl)-N-(1-phenylethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzyl chloride and phenylethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-ethoxybenzyl chloride is reacted with phenylethanamine in the presence of a base to form this compound. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-(2-ethoxybenzyl)-N-(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or phenylethanamine moiety are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxybenzyl)-N-(1-phenylethyl)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological targets, such as receptors and enzymes. It is used to investigate the structure-activity relationships of phenethylamine derivatives.
Medicine: The compound is explored for its potential therapeutic effects. Research is conducted to evaluate its pharmacological properties and potential use in the treatment of various medical conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and products
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-N-(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, such as serotonin, dopamine, or adrenergic receptors. These interactions can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects. The exact mechanism of action depends on the specific biological context and the target receptors involved.
Comparison with Similar Compounds
N-(2-ethoxybenzyl)-N-(1-phenylethyl)amine can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-1-phenylethanamine: This compound has a methoxy group instead of an ethoxy group. The difference in the substituent can affect the compound’s pharmacological properties and interactions with biological targets.
N-(2-chlorobenzyl)-1-phenylethanamine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity compared to the ethoxy-substituted derivative.
N-(2-bromobenzyl)-1-phenylethanamine: Similar to the chlorinated derivative, the brominated compound may exhibit different chemical and biological properties due to the presence of the bromine atom.
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-phenylethanamine |
InChI |
InChI=1S/C17H21NO/c1-3-19-17-12-8-7-11-16(17)13-18-14(2)15-9-5-4-6-10-15/h4-12,14,18H,3,13H2,1-2H3 |
InChI Key |
AWBQBHNWOOPLMA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC(C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(benzylsulfonyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B260685.png)
![2-[(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B260691.png)
![N-[4-[6-(5-amino-4-cyano-3-methylpyrazol-1-yl)-2-methylsulfanylpyrimidin-4-yl]oxyphenyl]acetamide](/img/structure/B260694.png)



![N'-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoyl]thiophene-2-carbohydrazide](/img/structure/B260715.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B260716.png)
![N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B260717.png)


![N-(3,5-dimethoxyphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B260721.png)
![3-(3,4-dimethylphenyl)-5-[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B260723.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B260725.png)
